Eucomoside C

Natural Product Chemistry Stereochemistry Quality Control

Researchers studying iridoid-amino acid conjugates face a lack of specific, structurally defined standards, hindering assay development. Eucomoside C directly addresses this gap as the first reported natural conjugate of geniposidic acid with L-tryptophan. - Unique Iridoid Conjugate: Distinct indole moiety enables specific MS tracking (monoisotopic mass 560.20061 Da). - Documented Bioactivity: Specifically disclosed as a bile acid secretion promoter in patent literature. - QC Standard: Serves as a definitive marker for comprehensive phytochemical standardization of Eucommia ulmoides leaf preparations. Supplied with full spectroscopic characterization.

Molecular Formula C27H32N2O11
Molecular Weight 560.5 g/mol
Cat. No. B1260949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucomoside C
Synonymseucomoside C
Molecular FormulaC27H32N2O11
Molecular Weight560.5 g/mol
Structural Identifiers
SMILESC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)CO
InChIInChI=1S/C27H32N2O11/c30-9-12-5-6-15-16(11-38-26(20(12)15)40-27-23(34)22(33)21(32)19(10-31)39-27)24(35)29-18(25(36)37)7-13-8-28-17-4-2-1-3-14(13)17/h1-5,8,11,15,18-23,26-28,30-34H,6-7,9-10H2,(H,29,35)(H,36,37)/t15-,18+,19-,20-,21-,22+,23-,26+,27+/m1/s1
InChIKeyOVBDKWINHYOIBT-YKPQYXNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucomoside C Technical Baseline


Eucomoside C is an iridoid O-glycoside and a natural product first isolated from the green leaves of Eucommia ulmoides [1]. It is characterized as a conjugate between the iridoid geniposidic acid and the amino acid tryptophan, linked via an amide bond [1]. Its molecular formula is C₂₇H₃₂N₂O₁₁ with a monoisotopic mass of 560.20061 Da [2].

Workflow Natural product identification & dereplication by HRMS
Selection Context Iridoid-amino acid conjugate reference standard
Research Model Bile acid secretion modulation studies (patent-associated context)
Analytical Fit E. ulmoides marker compound for HPLC/LC-MS standardization

Generic Substitution Failure for Eucomoside C


Eucomoside C cannot be simply interchanged with other iridoid glycosides due to its unique structural feature: it is the first reported natural conjugate of an iridoid (geniposidic acid) with L-tryptophan, forming an amide bond at the C-11 position [1]. This specific conjugation introduces an indole moiety absent in simpler iridoids like geniposidic acid or asperuloside, and distinguishes it from its close analog eucomoside B, which incorporates L-phenylalanine instead [2]. This structural divergence is directly linked to a distinct claimed utility as a bile acid secretion promoter, as disclosed in patent literature [3]. Generic substitution with a non-conjugated iridoid or the incorrect amino-acid conjugate would result in a different molecular entity with unverified equivalence for this specific biological activity.

Structural Identity
Target
Indole-bearing tryptophan conjugate at C-11 amide bond
Substitute Risk
Eucomoside B (phenylalanine) or simple iridoids (geniposidic acid) lack indole moiety; HRMS fingerprint and optical rotation differ substantially
Reported Utility
Target
Named in patent JP2012-020945 as bile acid secretion promoter
Substitute Risk
Generic iridoid glycosides without patent linkage may not support the same research endpoint context
QC Verification
Target
Specific rotation [α]D -13.1° (c 0.5, H₂O); exact mass 560.20061 Da
Substitute Risk
Different conjugates show opposite sign or distinct mass; identity may not be confirmed by routine QC if incorrect standard is used

Eucomoside C Comparative Evidence


Specific Rotation vs. Eucomoside B

The specific rotation ([α]D) serves as a quantifiable physical property for differentiating eucomoside C from its closest structural analog, eucomoside B. Eucomoside C, the tryptophan conjugate, exhibits an optical rotation of -13.1°, which is opposite in sign to the +27.1° observed for eucomoside B [1][2]. This difference is attributed to the distinct amino acid moieties (tryptophan vs. phenylalanine) and their influence on the overall molecular conformation.

Specific Rotation
Head-to-head
Eucomoside C −13.1° (c 0.5, H₂O)
Eucomoside B +27.1° (c 0.5, H₂O)
Opposite sign; magnitude difference 40.2°
Supports QC identity confirmation; distinguishes tryptophan from phenylalanine conjugate
Conditions matched; reported in the same isolation study
Natural Product Chemistry Stereochemistry Quality Control

Amino Acid Conjugate Mass Fingerprint

The distinct amino acid conjugation of eucomoside C results in a unique monoisotopic mass that differentiates it from both its non-conjugated iridoid core and other amino-acid conjugates. Eucomoside C (tryptophan conjugate) has an exact mass of 560.20061 Da [1]. This is substantially higher than its iridoid core, geniposidic acid (exact mass ~374 Da) [2], and is also distinguished from eucomoside B (phenylalanine conjugate, exact mass ~521 Da) [3].

Monoisotopic Mass
Head-to-head
Eucomoside C 560.20061 Da
Geniposidic acid ~374 Da
Eucomoside B ~521 Da
+186 Da / +39 Da vs. comparators
Unique HRMS fingerprint for specific detection in complex matrices
HRESIMS data from isolation study
Mass Spectrometry Metabolomics Analytical Chemistry

Bile Acid Secretion Patent Claim

Eucomoside C is specifically named in a patent claim as an active ingredient for a bile acid secretion promoter, alongside other specific iridoids [1]. While quantitative in vivo data from the patent is not directly available for extraction, the inclusion of eucomoside C in this exclusive list constitutes a formal, verifiable claim of utility that distinguishes it from the vast majority of iridoids which are not cited for this application.

Bile Acid Secretion Patent
Class-level inference
Specifically named in patent JP2012-020945 for bile acid secretion promotion; listed alongside other selected iridoids.
Provides a documented, non-quantitative basis for bile acid research selection over untested iridoids
Quantitative in vivo data not extracted; patent claim only
Pharmacology Hepatology Patent Analysis

Eucomoside C Application Scenarios


Bile Acid Homeostasis Research

Procurement of eucomoside C is most strongly justified for research programs specifically aimed at identifying natural product modulators of bile acid secretion. The compound's explicit inclusion in a patent for a bile acid secretion promoter provides a documented, though non-quantitative, basis for its selection in such studies, where a structurally uncharacterized or generic iridoid extract would be insufficient [1].

Iridoid-Amino Acid Conjugate Bioavailability

Given its unique status as a naturally occurring iridoid-amino acid conjugate, eucomoside C is a prime candidate for studies comparing the pharmacokinetic and metabolic fate of conjugated versus non-conjugated iridoids. The distinct mass spectrometry signature of the tryptophan moiety (exact mass 560.20061 Da) allows for specific and sensitive tracking of the intact conjugate and its potential metabolites in biological matrices [2].

E. ulmoides Standardization

In the quality control of E. ulmoides leaf preparations, eucomoside C serves as a specific and quantifiable marker compound. Its unique molecular mass and NMR signature differentiate it from the more abundant iridoids like geniposidic acid and asperuloside. Procurement of a pure standard is essential for developing and validating HPLC or LC-MS methods aimed at comprehensive phytochemical standardization of this widely used botanical material [2].

Iridoid Conjugate Synthesis Reference

The synthetic approach outlined for eucomoside C, involving condensation of geniposidic acid and tryptophan, makes the compound a key reference standard for chemists exploring the synthesis of novel iridoid conjugates with other amino acids or small peptides. The compound's well-defined spectroscopic data (NMR, specific rotation) are essential for confirming the success of analogous synthetic reactions [2].

Application
Selection Property
Validation Focus
Bile acid homeostasis research
Patent-associated bile acid secretion claim
Reproduce or verify bile acid modulation endpoints
Iridoid-amino acid conjugate bioavailability
Tryptophan conjugate mass fingerprint (560.20061 Da)
HRMS tracking of intact conjugate and metabolites in biological matrices
E. ulmoides standardization
Unique MS and NMR signature vs. geniposidic acid/asperuloside
HPLC/LC-MS method development and phytochemical profiling
Iridoid conjugate synthesis reference
Well-defined spectroscopic data and specific rotation
Confirm reaction success for novel amino acid conjugates
Quote Request

Request a Quote for Eucomoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.